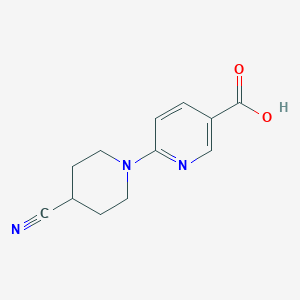![molecular formula C10H14N2O4 B1479090 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid CAS No. 2097955-36-5](/img/structure/B1479090.png)
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid
Overview
Description
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid (EDHP) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that has been used in areas such as biochemistry, physiology, and medicinal chemistry. EDHP is also known as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). This compound has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in a variety of synthetic pathways and the exploration of its chemical properties. A notable application includes its use in the synthesis of complex pyrrolopyrrole derivatives through multi-component reactions. For instance, ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with tetronic acid in boiling anhydrous toluene in the presence of acetic acid, showcasing the versatility of pyrrole derivatives in organic synthesis (Kamalova et al., 2018). This highlights the potential of such compounds in the development of novel organic materials, including those with optoelectronic applications.
Antioxidant Activity
Research has also indicated that derivatives of pyrrol-1-yl compounds exhibit remarkable antioxidant properties. A study involving the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives found that these compounds showed significant antioxidant activity compared to ascorbic acid, demonstrating the potential for these compounds in therapeutic applications (Zaki et al., 2017).
Quantum Chemical Investigation
The electronic and molecular properties of substituted pyrrolidinones, which are structurally related to the compound of interest, have been thoroughly investigated using DFT and quantum chemical calculations. Such studies contribute to our understanding of the compound's reactivity and stability, facilitating its application in various scientific fields (Bouklah et al., 2012).
Inhibitory Activity on Enzymes
Another significant area of application is in the study of inhibitory activities on specific enzymes. Derivatives of pyrrolopyrroles have been synthesized and found to inhibit the enzyme aldose reductase as well as the glycation process of proteins, which could be beneficial in treating various pathological conditions (Anagnostou et al., 2002).
Photophysical Properties
The photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, synthesized under mild conditions, have been investigated. These studies are crucial for the development of new organic materials with potential applications in optoelectronics and biological systems due to their enhanced water solubility and optical properties (Zhang et al., 2014).
properties
IUPAC Name |
2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-12-9(15)6-3-11(5-8(13)14)4-7(6)10(12)16/h6-7H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZASRWUJARKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-amine](/img/structure/B1479007.png)
![azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone](/img/structure/B1479008.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)
![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)
![5-(piperidin-4-yl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479011.png)

![1-(Piperidin-4-yl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1479016.png)
![5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479017.png)
![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile](/img/structure/B1479019.png)




